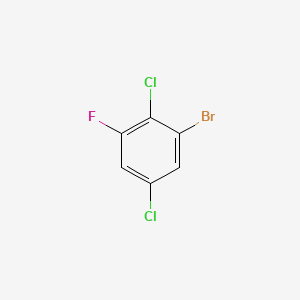

1-Bromo-2,5-dichloro-3-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-dichloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(10)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYJMDVKWMVOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347160 | |

| Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-57-4 | |

| Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,5-dichloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,5-dichloro-3-fluorobenzene is a halogenated aromatic compound with significant applications as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and its emerging role in the development of novel pharmaceuticals. The strategic placement of different halogens allows for selective functionalization, making it a valuable building block for medicinal chemists and process development scientists.

Chemical and Physical Properties

This compound is a compound whose physical and chemical characteristics are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 202865-57-4 | [1] |

| Molecular Formula | C₆H₂BrCl₂F | [1] |

| Molecular Weight | 243.88 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 232 °C | [2] |

| Density | 1.823 g/cm³ | [2] |

| Flash Point | 94 °C | [2] |

| Refractive Index | 1.5745-1.5765 | [2] |

Synthesis

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Starting Material: 2,5-Dichloro-3-fluoroaniline

Reagents and Equipment:

-

2,5-Dichloro-3-fluoroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Dichloromethane

-

Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Diazotization:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar equivalent of 2,5-dichloro-3-fluoroaniline in hydrobromic acid (48%).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and a dilute sodium hydroxide solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. The following table summarizes its key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

The unique arrangement of halogens in this compound makes it a valuable building block in medicinal chemistry. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective and sequential chemical modifications, enabling the synthesis of complex molecular scaffolds.

Role as a Synthetic Intermediate

This compound is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the more reactive C-Br bond can be selectively functionalized to form new carbon-carbon bonds.[2][4] This is a cornerstone of modern drug discovery, allowing for the construction of biaryl structures, which are common motifs in many biologically active compounds. The remaining chloro and fluoro substituents can be used for further modifications or can contribute to the overall pharmacokinetic and pharmacodynamic properties of the final molecule.

Potential in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology.[5] The development of small molecule kinase inhibitors often involves the synthesis of heterocyclic compounds with specific substitution patterns that can interact with the kinase active site. Halogenated aromatic compounds like this compound can serve as precursors to these complex molecules. For instance, the phenyl ring of this compound could be a key component of a molecule designed to target the ATP-binding pocket of a specific kinase. The fluorine atom, in particular, can enhance binding affinity and improve metabolic stability.[6]

The following diagram illustrates a hypothetical workflow for the utilization of this compound in the synthesis of a potential kinase inhibitor.

Illustrative Signaling Pathway: RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway, often due to mutations in genes like BRAF, is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway, such as RAF and MEK, have proven to be effective cancer therapies. The synthesis of such inhibitors could potentially utilize building blocks like this compound to construct the necessary pharmacophore to fit into the ATP-binding site of these kinases and disrupt the signaling cascade.

The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and the potential point of intervention for a kinase inhibitor.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique halogenation pattern allows for selective chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. As the demand for novel therapeutics, particularly in areas like oncology, continues to grow, the importance of such specialized building blocks is expected to increase. Further research into the applications of this compound is likely to uncover new synthetic routes and lead to the development of innovative and effective pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (202865-57-4) for sale [vulcanchem.com]

- 3. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 4. This compound | 202865-57-4 | Benchchem [benchchem.com]

- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

1-Bromo-2,5-dichloro-3-fluorobenzene physical properties

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,5-dichloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of this compound, a halogenated benzene derivative with applications as a chemical intermediate in the pharmaceutical and agrochemical sectors.[1] This document consolidates key physical data, outlines standard experimental methodologies for their determination, and presents a logical workflow for compound characterization.

Core Physical and Chemical Identifiers

This compound is a distinct chemical entity due to the strategic placement of three different halogen atoms—bromine, chlorine, and fluorine—on a benzene ring.[2] This unique substitution pattern governs its reactivity and physical characteristics.[2] At room temperature, it typically presents as a clear, colorless liquid.[1][2][3]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 202865-57-4 | [1][2][4][5] |

| Molecular Formula | C₆H₂BrCl₂F | [2][4][5] |

| Molecular Weight | 243.88 g/mol | [1][2][5] |

| Physical State | Clear, Colorless Liquid | [1][2][3] |

| Boiling Point | 232°C | [2] |

| Density | 1.823 g/cm³ | [2] |

| Refractive Index | 1.5735 - 1.5785 @ 20°C | [2][3] |

| Flash Point | 94°C | [2] |

| Solubility | Soluble in dichloromethane, chloroform; Low in water. | [6] |

| Purity | Commonly available in ≥96% to 98% purity. | [3][4] |

| Storage | Recommended sealed in a dry container at room temperature. | [2] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in the public literature, the physical properties listed above are determined using standard, well-established laboratory protocols.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Methodology: A common method is distillation. The compound is heated in a distillation apparatus. A thermometer, with its bulb placed just below the side arm of the distillation flask, records the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature that remains constant during the distillation of the pure substance is recorded as the boiling point. For high-boiling-point liquids, vacuum distillation may be employed to prevent decomposition, with the results extrapolated to atmospheric pressure.

Density Measurement

Density is the mass of a substance per unit volume.

-

Methodology: A pycnometer (a small, calibrated glass flask) is typically used for precise density measurements of liquids.

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid (this compound) and weighed again.

-

Finally, the pycnometer is emptied, cleaned, filled with a reference substance of known density (e.g., deionized water), and weighed.

-

The density of the sample is calculated by comparing its mass to the mass and known density of the reference substance, accounting for temperature.

-

Refractive Index Measurement

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a fundamental physical property for substance identification.

-

Methodology: An Abbe refractometer is the standard instrument for this measurement.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed and the instrument's light source is activated.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.

-

Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a research compound like this compound.

Caption: Workflow for Chemical Compound Physical Characterization.

Summary

This compound is a halogenated aromatic compound with well-defined physical properties. Its high boiling point and density are consistent with a polysubstituted benzene ring containing heavy halogen atoms.[2] The data presented in this guide are essential for its safe handling, storage, and effective use in synthetic applications within research and development, particularly in the creation of novel pharmaceutical and agrochemical products.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (202865-57-4) for sale [vulcanchem.com]

- 3. L16713.14 [thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]

An In-depth Technical Guide to 1-Bromo-2,5-dichloro-3-fluorobenzene

Audience: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the chemical and physical properties, molecular structure, and potential applications of 1-Bromo-2,5-dichloro-3-fluorobenzene, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Chemical Identity and Molecular Structure

This compound is a halogenated benzene derivative with the chemical formula C₆H₂BrCl₂F.[1][2][3] Its structure features a benzene ring substituted with a bromine atom at position 1, chlorine atoms at positions 2 and 5, and a fluorine atom at position 3.[1] This specific arrangement of different halogens imparts distinct reactivity at various points on the aromatic ring, making it a versatile building block in organic synthesis.[1][4]

The compound is also known by several synonyms, including 2,5-dichloro-3-fluorobromobenzene and 3-bromo-2,5-dichloro-1-fluorobenzene.[1][3]

Caption: Molecular structure of this compound.

Physicochemical Properties

At room temperature, this compound is a clear, colorless liquid.[1] Its high boiling point and density are characteristic of a molecule containing multiple heavy halogen atoms.[1] A summary of its key physical and chemical identifiers is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 243.88 g/mol | [3][4] |

| Molecular Formula | C₆H₂BrCl₂F | [1][2][3] |

| CAS Number | 202865-57-4 | [1][2][4] |

| Physical State | Liquid | [1] |

| Boiling Point | 232°C | [1] |

| Density | 1.823 g/cm³ | [1] |

| Flash Point | 94°C | [1] |

| Refractive Index | 1.5745-1.5765 | [1] |

| InChI Key | CAYJMDVKWMVOLG-UHFFFAOYSA-N | [1][3][4] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests it is a valuable intermediate for further chemical elaboration. The differential reactivity of the carbon-halogen bonds is a key feature for synthetic chemists.

Potential Synthetic Pathways & Reactivity:

-

Cross-Coupling Reactions: The C-Br bond is typically more reactive than C-Cl bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi). This allows for regioselective functionalization at the bromine-substituted position.[1]

-

Grignard/Organolithium Formation: The compound can react with magnesium to form the corresponding Grignard reagent at the site of the bromine atom, which is more susceptible to this reaction than the chlorine or fluorine atoms.[4]

-

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the other electron-withdrawing halogens, is a potential site for nucleophilic aromatic substitution under suitable conditions, as demonstrated in similar compounds.[4]

-

Reductive Cleavage: The reactivity of the carbon-halogen bonds towards reduction generally follows the order C-Br > C-Cl > C-F.[4] This allows for selective de-bromination to yield 2,5-dichloro-1-fluorobenzene under controlled reductive conditions.[4]

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this exact molecule is not available in the searched results. However, the synthesis of structurally related halo-iodobenzenes often involves diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction. For instance, the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene has been achieved by the diazotization of 4-bromo-3-chloro-2-fluoroaniline in the presence of sulfuric acid, followed by reaction with cuprous iodide and potassium iodide.[5] A similar approach, starting from a suitable di-chloro-fluoro-aniline precursor, could potentially be adapted for the synthesis of the title compound.

Safety and Handling

This compound is associated with several hazards. It is crucial to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-impermeable gloves and eye protection.[6] It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.[7]

The aggregated GHS hazard classifications are summarized in Table 2.

| Hazard Statement Code | Description | Classification | Reference(s) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [3] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | [3] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation, Category 3 | [3] |

| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 | [3] |

In case of accidental exposure, it is critical to move the affected individual to fresh air.[6] For skin contact, wash the area immediately with soap and plenty of water.[6] For eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[6]

References

- 1. This compound (202865-57-4) for sale [vulcanchem.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 202865-57-4 | Benchchem [benchchem.com]

- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. This compound | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]

An In-depth Technical Guide to 1-Bromo-2,5-dichloro-3-fluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-2,5-dichloro-3-fluorobenzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with one bromine, two chlorine, and one fluorine atom.[1] This strategic arrangement of different halogens imparts distinct chemical reactivity and physical properties to the molecule, making it a valuable intermediate and building block in organic synthesis.[1][2] Its utility is particularly recognized in the agrochemical and pharmaceutical sectors for the synthesis of more complex molecules.[2] The presence of multiple, distinct halogen atoms offers several potential reaction pathways, enabling regioselective functionalization.[1][2]

Chemical Identity and Structure

The structure of this compound consists of a central benzene ring. The substitutions are bromine at position 1, chlorine atoms at positions 2 and 5, and a fluorine atom at position 3.[1] This substitution pattern is key to its chemical behavior.

Caption: Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 202865-57-4[1][2][3][4][5] |

| Molecular Formula | C₆H₂BrCl₂F[1][3][4] |

| Molecular Weight | 243.89 g/mol [1][3] |

| IUPAC Name | This compound[4] |

| InChI | InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(10)6(4)9/h1-2H[1][4] |

| InChI Key | CAYJMDVKWMVOLG-UHFFFAOYSA-N[1][2][4] |

| SMILES | C1(Br)=CC(Cl)=CC(F)=C1Cl[1][4] |

| Synonyms | 2,5-dichloro-3-fluorobromobenzene, 3-bromo-2,5-dichloro-1-fluorobenzene[1][3][4] |

| MDL Number | MFCD00142585[1][5][6] |

| EC Number | 606-489-2[1][4] |

| PubChem CID | 618513[1][4] |

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1] Its high boiling point suggests strong intermolecular forces, influenced by the polarizing effects of its halogen substituents.[1] The high density is consistent with the presence of heavy halogen atoms.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Liquid[1] |

| Color | Clear, colorless[1] |

| Boiling Point | 232°C[1] |

| Density | 1.823 g/cm³[1] |

| Refractive Index | 1.5745-1.5765[1] |

| Flash Point | 94°C[1] |

| Purity | ≥97-99%[1][3][5] |

| Storage | Sealed in a dry container at room temperature[1][5][7] |

Spectroscopic Data

While specific spectra are proprietary to suppliers, the structural features of this compound allow for the prediction of its spectral characteristics.

-

¹H NMR: The spectrum will show signals for the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding electronegative halogen atoms, resulting in characteristic deshielding and splitting patterns.[2]

-

¹³C NMR: The carbon spectrum will display distinct signals for each of the six carbon atoms in the benzene ring. Carbons directly bonded to the halogens (C-Br, C-Cl, C-F) will exhibit unique chemical shifts due to the differing electronic effects of each halogen.[2]

-

Infrared (IR) Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying functional groups.[2] The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-C, C-F, C-Cl, and C-Br stretching and bending vibrations within the aromatic system.

Chemical Synthesis and Reactivity

Polyhalogenated aromatic compounds are significant in organic synthesis due to the reactivity of the carbon-halogen bond in various coupling and substitution reactions.[2] this compound is a valuable building block for creating more intricate molecular structures.[2]

Synthesis: The synthesis of halogenated benzenes can be achieved through various methods. For instance, related compounds like 1-bromo-3,5-dichlorobenzene can be produced via the isomerization of monobromodichlorobenzene in the presence of an aluminum halide catalyst.[8] Another general method involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction to introduce a halogen. For example, 2-fluoro-3-chloro-5-bromoaniline can be converted to a diazonium salt and subsequently reacted with a copper(I) halide to introduce another chlorine atom.[9]

Reactivity and Applications: The unique arrangement of halogens allows for regioselective reactions.

-

Cross-Coupling Reactions: The differential reactivity of the C-Br bond versus the C-Cl bonds makes it an excellent substrate for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Negishi, or Stille couplings.[1] The C-Br bond is generally more reactive in these transformations, allowing for selective functionalization at the bromine-substituted position.[2]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the multiple halogen substituents activates the aromatic ring for nucleophilic attack.[1] The fluorine atom, due to its high electronegativity, can be a target for displacement by strong nucleophiles under certain conditions.[2]

-

Reductive Dehalogenation: The reactivity of the carbon-halogen bonds towards reduction typically follows the order C-I > C-Br > C-Cl > C-F.[2] This allows for the selective removal of the bromine atom to yield 2,5-dichloro-1-fluorobenzene under controlled reductive conditions.[2]

Caption: Reactivity pathways of this compound.

Experimental Protocols

Detailed experimental protocols are often specific to the target molecule and reaction scale. Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of substrate.

Objective: To synthesize a biaryl compound by coupling this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (monitored by TLC or GC-MS, usually 4-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Hazard Statements (H-phrases): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements (P-phrases): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential in synthetic chemistry. Its unique pattern of halogen substitution provides a platform for regioselective transformations, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its reactivity, combined with careful handling, allows researchers to leverage its properties for the construction of complex molecular architectures.

References

- 1. This compound (202865-57-4) for sale [vulcanchem.com]

- 2. This compound | 202865-57-4 | Benchchem [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 202865-57-4 [sigmaaldrich.com]

- 6. This compound [oakwoodchemical.com]

- 7. 202865-57-4|this compound|BLD Pharm [bldpharm.com]

- 8. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 9. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,5-dichloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-bromo-2,5-dichloro-3-fluorobenzene, a valuable halogenated aromatic intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published synthesis protocol, this guide outlines a rational multi-step approach based on well-established organic transformations. The proposed pathway commences with the commercially available starting material, 1,4-dichloro-2-fluorobenzene, and proceeds through nitration, reduction, and subsequent bromination.

Proposed Synthesis Pathway

The logical synthesis of this compound can be envisioned through a three-step sequence. This pathway is designed to control the regioselectivity of the substitution reactions to achieve the desired isomer.

Caption: Proposed synthesis pathway for this compound.

Step 1: Nitration of 1,4-Dichloro-2-fluorobenzene

The initial step involves the electrophilic aromatic substitution of 1,4-dichloro-2-fluorobenzene to introduce a nitro group. The directing effects of the substituents on the aromatic ring are crucial for determining the position of nitration. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but are deactivating. The cumulative effect of these substituents is expected to direct the incoming nitro group to the position that is para to the fluorine and meta to the two chlorine atoms, yielding 1,4-dichloro-2-fluoro-5-nitrobenzene.

Experimental Protocol:

A procedure analogous to the nitration of 1,4-dichlorobenzene can be employed.[1]

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled.

-

1,4-Dichloro-2-fluorobenzene is added dropwise to the cooled nitrating mixture while maintaining a low temperature (e.g., 0-10 °C).

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

The mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration.

-

The crude product is washed with water and a dilute solution of sodium bicarbonate to remove residual acid, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Starting Material | 1,4-Dichloro-2-fluorobenzene |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Solvent | None (reaction in neat acids) |

| Temperature | 0-10 °C (addition), Room Temperature (reaction) |

| Reaction Time | 2-4 hours |

| Anticipated Yield | >90% (based on analogous reactions) |

Step 2: Reduction of 1,4-Dichloro-2-fluoro-5-nitrobenzene

The second step is the reduction of the nitro group in 1,4-dichloro-2-fluoro-5-nitrobenzene to an amino group to form 2,5-dichloro-3-fluoroaniline. This transformation can be achieved through various methods, including catalytic hydrogenation or chemical reduction. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Experimental Protocol (Catalytic Hydrogenation):

A general procedure for the reduction of nitroarenes can be followed.[2][3]

-

1,4-Dichloro-2-fluoro-5-nitrobenzene is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

-

The reaction progress is monitored by TLC or the cessation of hydrogen uptake.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the crude 2,5-dichloro-3-fluoroaniline, which can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 1,4-Dichloro-2-fluoro-5-nitrobenzene |

| Reagents | Hydrogen Gas, Palladium on Carbon (5-10 mol%) |

| Solvent | Ethanol or Ethyl Acetate |

| Pressure | 1-5 atm of H₂ |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Anticipated Yield | >95% |

Step 3: Bromination of 2,5-Dichloro-3-fluoroaniline

The final step is the regioselective bromination of 2,5-dichloro-3-fluoroaniline. The amino group is a strongly activating ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. The position of bromination will be determined by the interplay of these electronic and steric effects. The most probable position for bromination is ortho to the activating amino group and para to the fluorine atom.

Experimental Protocol:

A direct bromination using molecular bromine in a suitable solvent is a plausible method.

-

2,5-Dichloro-3-fluoroaniline is dissolved in a solvent such as acetic acid or a chlorinated solvent.

-

A solution of bromine in the same solvent is added dropwise to the aniline solution at a controlled temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.

-

The product is extracted with an organic solvent, and the organic layer is washed with water and brine.

-

The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford this compound.

| Parameter | Value |

| Starting Material | 2,5-Dichloro-3-fluoroaniline |

| Reagents | Bromine |

| Solvent | Acetic Acid or Dichloromethane |

| Temperature | 0-5 °C |

| Reaction Time | 1-3 hours |

| Anticipated Yield | 70-85% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Safety Considerations

This synthesis involves the use of hazardous materials, including strong acids, flammable solvents, and toxic reagents. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Special care should be taken during the nitration step due to the exothermic nature of the reaction.

Disclaimer: This guide provides a theoretical synthesis pathway based on established chemical principles and analogous reactions. The experimental protocols are illustrative and should be adapted and optimized by qualified chemists. All reactions should be performed with appropriate safety precautions.

References

An In-depth Technical Guide to the Chemical Reactivity of 1-Bromo-2,5-dichloro-3-fluorobenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-2,5-dichloro-3-fluorobenzene (CAS No: 202865-57-4) is a polyhalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its utility stems from the strategic arrangement of four different halogen atoms on the benzene ring, which imparts distinct and predictable reactivity at specific positions. This differential reactivity allows for regioselective functionalization, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3] This guide provides a comprehensive overview of its physicochemical properties, core chemical reactivity, and its application in key reaction classes, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and the formation of organometallic intermediates.

Physicochemical and Structural Properties

This compound is a clear, colorless liquid at room temperature.[1][2] The molecule's structure features a bromine atom at position 1, chlorine atoms at positions 2 and 5, and a fluorine atom at position 3.[1] This substitution pattern is crucial to its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 202865-57-4 | [4][5] |

| Molecular Formula | C₆H₂BrCl₂F | [1][4] |

| Molecular Weight | 243.88 g/mol | [1][4] |

| Physical State | Liquid | [1] |

| Boiling Point | 232°C | [1] |

| Density | 1.823 g/cm³ | [1] |

| Flash Point | 94°C | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,5-dichloro-3-fluorobromobenzene, 3-bromo-2,5-dichloro-1-fluorobenzene | [1][4] |

Core Principles of Reactivity

The chemical behavior of this compound is dictated by the electronic effects and bond energies of its halogen substituents.

-

Inductive Effects : All four halogens exert a strong electron-withdrawing inductive effect, making the aromatic ring electron-deficient. This property deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNA_r).[1][2]

-

Differential Bond Strengths : The carbon-halogen bond strengths follow the general trend C-F > C-Cl > C-Br. This hierarchy is fundamental to the compound's regioselectivity in reactions where a carbon-halogen bond is cleaved, such as in cross-coupling and Grignard reactions, where the weaker C-Br bond is the primary reactive site.[2]

Key Reaction Classes and Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most labile site for oxidative addition to a palladium(0) catalyst, enabling selective cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi couplings.[1] This allows for the formation of a C-C bond at position 1 while leaving the C-Cl and C-F bonds intact for potential subsequent transformations.

Disclaimer: This is a general protocol for structurally related aryl bromides and requires optimization for this compound.

-

Preparation : To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[6]

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).[6]

-

Solvent Addition : Add a degassed solvent mixture, such as Toluene/H₂O (5:1 ratio, 5 mL).[6]

-

Reaction : Heat the mixture to 80-100°C and stir vigorously for 12-18 hours, monitoring progress by TLC or GC-MS.[6]

-

Workup : After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through celite to remove the catalyst, and wash with brine.[6]

-

Purification : Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.[6]

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the aromatic ring makes the compound an excellent substrate for SNA_r reactions.[2] In this mechanism, a nucleophile attacks an electron-poor carbon, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][7][8] Subsequently, a leaving group is eliminated to restore aromaticity. Counterintuitively, fluorine can be a favorable leaving group in SNA_r. This is not due to C-F bond weakness, but because fluorine's high electronegativity strongly polarizes the carbon it is attached to, accelerating the rate-determining initial nucleophilic attack.[2][9][10]

Disclaimer: This is a generalized protocol based on reactions of similar compounds, such as 1-bromo-3-chloro-5-fluorobenzene with sodium methoxide, and requires optimization.[2]

-

Preparation : Dissolve this compound (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Nucleophile Addition : Add the nucleophile (e.g., sodium methoxide, 1.2 mmol) to the solution at room temperature.

-

Reaction : Heat the reaction mixture to an appropriate temperature (e.g., 60-120°C) and monitor its progress by TLC or GC-MS.

-

Workup : Upon completion, cool the reaction to room temperature and quench by pouring it into water.

-

Extraction : Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by chromatography or distillation.

Formation of Organometallic Reagents

The high reactivity of the C-Br bond allows for selective halogen-metal exchange to form organometallic intermediates, such as Grignard reagents.[1][2] This reaction involves treating the substrate with magnesium metal in an ethereal solvent. The resulting Grignard reagent is a powerful nucleophile and can be used in a wide array of subsequent reactions. In some cases, such an intermediate can eliminate a metal halide (e.g., MgBrF) to generate a highly reactive benzyne intermediate, which can be trapped by dienophiles like furan.[11]

Disclaimer: This is a general procedure and requires strict anhydrous conditions.

-

Setup : Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere.

-

Initiation : Place magnesium turnings (1.2 g-atom per mole of substrate) in the flask with a small crystal of iodine and gently warm to activate the magnesium.[12]

-

Reagent Addition : Add a solution of this compound in dry THF dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.[12]

-

Completion : After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Usage : The resulting gray solution of the Grignard reagent can be used directly for subsequent reactions.

Synthesis Pathway

While multiple synthetic routes may exist, a common method for preparing specifically halogenated aromatics is the Sandmeyer reaction. This process would likely involve the diazotization of a corresponding aniline precursor, such as 3,5-dichloro-4-fluoroaniline, followed by treatment with a copper(I) bromide salt to install the bromine atom.[13]

Applications in Drug Development and Research

The unique reactivity of this compound makes it an indispensable tool for medicinal chemists. Halogen atoms are prevalent in many pharmacologically active molecules, influencing properties such as lipophilicity, metabolic stability, and binding affinity. This intermediate allows for the controlled and sequential introduction of different functionalities onto an aromatic core, which is a fundamental strategy in the construction of novel drug candidates and complex molecular probes.[3][14]

Conclusion

This compound is a sophisticated synthetic intermediate whose value lies in its predictable, regioselective reactivity. The distinct properties of its four halogen substituents enable chemists to perform a variety of high-yield transformations, including selective C-C bond formation at the C-Br position, nucleophilic substitution at other activated sites, and the generation of useful organometallic reagents. This predictable and versatile reactivity profile secures its role as a critical component in the synthetic chemist's toolbox for research and development in the pharmaceutical and materials science sectors.

References

- 1. This compound (202865-57-4) for sale [vulcanchem.com]

- 2. This compound | 202865-57-4 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 202865-57-4 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

Spectroscopic Analysis of 1-Bromo-2,5-dichloro-3-fluorobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-Bromo-2,5-dichloro-3-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.

Introduction

This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quality control. This guide presents an in-depth analysis of its predicted ¹H NMR, ¹³C NMR, and IR spectra.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Due to the limited availability of experimental spectra in the public domain, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and the known effects of halogen substituents on the chemical shifts of aromatic protons and carbons. The proton NMR spectrum is anticipated to display signals within the aromatic region, typically between δ 7.0 and 7.8 ppm.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.40 - 7.60 | Doublet of doublets (dd) | J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 7.10 - 7.30 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 115 - 125 |

| C-2 (C-Cl) | 130 - 140 |

| C-3 (C-F) | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-4 (C-H) | 125 - 135 |

| C-5 (C-Cl) | 128 - 138 |

| C-6 (C-H) | 110 - 120 |

Infrared (IR) Spectral Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic and carbon-halogen bonds. Information from public databases indicates that an FTIR spectrum was recorded using a Bruker Tensor 27 FT-IR with the "neat" technique, meaning the pure liquid was analyzed directly.[2]

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C in-ring stretch | Medium to Strong |

| 1250 - 1000 | C-F stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

| 850 - 550 | C-Cl stretch | Strong |

| 690 - 515 | C-Br stretch | Strong |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra for liquid halogenated benzene compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Instrument Parameters:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-2,5-dichloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 1-Bromo-2,5-dichloro-3-fluorobenzene, a halogenated benzene derivative utilized as a building block in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. These characteristics are fundamental to understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value |

| CAS Number | 202865-57-4 |

| Molecular Formula | C₆H₂BrCl₂F |

| Molecular Weight | 243.89 g/mol [1] |

| Physical State | Liquid[1] |

| Appearance | Clear, colorless[1] |

| Boiling Point | 232°C[1][2] |

| Density | 1.823 g/cm³[1] |

| Flash Point | 94°C[1][2] |

| Solubility | Insoluble in water[2], soluble in common organic solvents like dichloromethane and chloroform.[3] |

| Refractive Index | 1.5745-1.5765[1] |

| Vapor Density | 8.41 |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS hazard statements indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1][4][5] Below is a summary of its GHS classification.

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2[2] |

| Serious Eye Damage/Eye Irritation | Category 2[2] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[2] |

| Acute toxicity, oral (potential) | Harmful if swallowed (18.2% of notifications)[4] |

Hazard Statements:

-

H302: Harmful if swallowed.[4]

Signal Word: Warning[1]

Experimental Protocols: Safety and Handling

While specific experimental protocols for determining the safety parameters of this exact compound are not detailed in the provided literature, standard methodologies are employed for such assessments. For instance, flash points are typically determined using Pensky-Martens closed-cup testers. Toxicity studies, which would provide LD50 or LC50 values, would be conducted following OECD or EPA guidelines for acute oral, dermal, or inhalation toxicity. The GHS classifications are derived from such data.

Safe Handling and Storage

Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6][7]

-

Avoid contact with skin and eyes.[6]

-

Avoid breathing vapors or mist.[2]

-

Use non-sparking tools and prevent the build-up of electrostatic charge.[6]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3]

First Aid Measures

In the event of exposure, immediate action is necessary.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[2][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Accidental Release:

-

Ensure adequate ventilation and remove all sources of ignition.[6]

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable, closed container for disposal.[6]

-

Prevent the chemical from entering drains or waterways.[6]

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.[3]

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen halides, and other toxic fumes.[2][7]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6] |

Diagrams

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound (202865-57-4) for sale [vulcanchem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]

- 4. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-2,5-dichloro-3-fluorobenzene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,5-dichloro-3-fluorobenzene is a polyhalogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a benzene ring, imparts distinct chemical properties that are highly valuable in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The differential reactivity of the carbon-halogen bonds allows for selective functionalization through various cross-coupling and substitution reactions, making it a key intermediate for the introduction of fluorinated moieties into target structures.[3] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, key reactions with detailed experimental protocols, and its applications.

Chemical Identity and Synonyms

Proper identification of chemical compounds is crucial for research and development. This compound is known by several synonyms in chemical literature and commercial catalogs.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 202865-57-4[3] |

| Molecular Formula | C₆H₂BrCl₂F[4] |

| Molecular Weight | 243.89 g/mol [3] |

| InChI Key | CAYJMDVKWMVOLG-UHFFFAOYSA-N[4] |

| Synonym 1 | 2,5-Dichloro-3-fluorobromobenzene[3] |

| Synonym 2 | 3-Bromo-2,5-dichloro-1-fluorobenzene[3] |

| Synonym 3 | Benzene, 1-bromo-2,5-dichloro-3-fluoro-[4] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Physical State | Colorless liquid[3] |

| Boiling Point | 232 °C[3] |

| Density | 1.823 g/cm³[3] |

| Flash Point | 94 °C[3] |

| Refractive Index | 1.5745-1.5765[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable aniline precursor, as suggested by related patent literature. A plausible synthetic pathway involves diazotization followed by a Sandmeyer-type reaction.[5]

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis via Diazotization and Sandmeyer Reaction

This protocol is adapted from the synthesis of structurally similar compounds.[6]

-

Diazotization:

-

In a reaction vessel, dissolve 2,5-dichloro-3-fluoroaniline (1.0 eq) in a mixture of aqueous sulfuric acid (e.g., 50% w/w).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (e.g., 48% aq.).

-

Heat the CuBr/HBr solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution from the previous step to the hot CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, heat the reaction mixture to 90-100 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Key Reactions and Experimental Protocols

This compound is a versatile substrate for several important classes of organic reactions, primarily leveraging the reactivity of the carbon-bromine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the case of this compound, the C-Br bond is significantly more reactive than the C-Cl bonds under typical Suzuki conditions, allowing for selective coupling.[3]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

This protocol is based on general procedures for Suzuki-Miyaura couplings of aryl bromides.[7][8]

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) or potassium phosphate (2.0 eq).

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

-

Reaction Execution:

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford 2,5-dichloro-3-fluoro-1,1'-biphenyl.

-

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the halogen substituents activates the aromatic ring of this compound towards nucleophilic attack. While all halogens can potentially be displaced, the high electronegativity of fluorine often makes the carbon atom to which it is attached susceptible to nucleophilic attack, especially with strong nucleophiles.

Caption: Logical steps in a Nucleophilic Aromatic Substitution (SNAr) reaction.

This protocol is adapted from general procedures for the synthesis of morpholine derivatives via SNAr.[9]

-

Reaction Setup:

-

In a sealed reaction vessel, combine this compound (1.0 eq), morpholine (1.5-2.0 eq), and a base such as potassium carbonate (2.0 eq) or N,N-diisopropylethylamine.

-

Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Reaction Execution:

-

Heat the reaction mixture to 100-140 °C for 12-48 hours. The reaction progress should be monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into water.

-

If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product can be purified by column chromatography or recrystallization to yield 4-(2,5-dichloro-3-fluorophenyl)morpholine.

-

Applications in Research and Industry

The utility of this compound lies in its role as a precursor to more complex molecules with potential biological activity.

-

Pharmaceutical Synthesis: The incorporation of a fluorinated phenyl group can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] This intermediate is therefore valuable in the synthesis of novel therapeutic agents.

-

Agrochemical Development: Many modern pesticides and herbicides contain halogenated aromatic moieties. The unique substitution pattern of this compound makes it a candidate for the synthesis of new agrochemicals with improved efficacy and selectivity.[1]

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined reactivity, particularly in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions, allows for the regioselective synthesis of complex fluorinated aromatic compounds. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and agrochemical sectors, enabling the exploration of new chemical entities with potentially enhanced biological properties. As the demand for sophisticated fluorinated molecules continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

- 1. This compound | 202865-57-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (202865-57-4) for sale [vulcanchem.com]

- 4. This compound | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 6. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

The Differential Reactivity of Carbon-Bromine and Carbon-Chlorine Bonds in 1-Bromo-2,5-dichloro-3-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bonds in the polyhalogenated aromatic compound, 1-Bromo-2,5-dichloro-3-fluorobenzene. A thorough understanding of this selectivity is paramount for the strategic design of synthetic routes in drug discovery and development, where this molecule serves as a versatile building block. This document covers the fundamental principles governing bond reactivity, presents quantitative data on bond dissociation energies, and details experimental protocols for selective functionalization through common organic reactions.

Introduction

Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of multiple halogen substituents with distinct reactivities allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures. In this compound, the C-Br and C-Cl bonds offer different synthetic handles. The selective activation of one over the other is a key strategic consideration in synthetic planning. This guide will explore the factors influencing this selectivity and provide practical guidance for its application in a laboratory setting.

Fundamental Principles of C-X Bond Reactivity

The reactivity of a carbon-halogen (C-X) bond in an aryl halide is primarily governed by its bond dissociation energy (BDE) . A lower BDE corresponds to a weaker bond, which requires less energy to cleave, thus rendering it more reactive in reactions where C-X bond scission is the rate-determining step. This is particularly relevant in transition metal-catalyzed cross-coupling reactions.

Another factor influencing reactivity is bond polarity , which arises from the difference in electronegativity between carbon and the halogen. While the C-Cl bond is more polar than the C-Br bond, experimental evidence overwhelmingly indicates that bond strength is the dominant factor in determining the reactivity of aryl halides in many common transformations. The general trend for the reactivity of aryl halides is C-I > C-Br > C-Cl > C-F.[1]

Quantitative Data Presentation

The following tables summarize the bond dissociation energies for C-Br and C-Cl bonds in various chemical environments to provide a quantitative basis for the expected reactivity of this compound.

Table 1: Average Bond Dissociation Energies (BDE) of Carbon-Halogen Bonds

| Bond Type | Average BDE (kJ/mol) | Average BDE (kcal/mol) |

| Aryl C-Br | ~290 - 335 | ~69 - 80 |

| Aryl C-Cl | ~339 - 402 | ~81 - 96 |

Data compiled from various sources. Actual values may vary depending on the specific molecular structure and substituent effects.

Table 2: Bond Dissociation Energies (BDE) of C-X Bonds in Substituted Benzenes (kJ/mol)

| Compound | BDE (C-Br) | BDE (C-Cl) |

| Bromobenzene | 335 | - |

| Chlorobenzene | - | 402 |

| 1-Bromo-4-chlorobenzene | 334 | 401 |

| 1-Bromo-4-fluorobenzene | 336 | - |

| 1-Chloro-4-fluorobenzene | - | 404 |

These values illustrate the general trend of C-Br bonds being weaker than C-Cl bonds in aromatic systems. The presence of other halogens has a minor, but noticeable, effect on the BDE.

Key Reactions and Experimental Protocols

The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited in several key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. Due to its lower bond dissociation energy, the C-Br bond undergoes oxidative addition much more readily than the C-Cl bond. This allows for the selective functionalization at the bromine-substituted position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

-

Reactants and Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 equiv)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Water (4:1 mixture)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the organic solvent.

-

Add the catalyst solution to the Schlenk flask, followed by the remainder of the organic solvent and then the water.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Nucleophilic Aromatic Substitution (SNAr)